
5-(2H-1,3-Benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2H-1,3-Benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and two methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-Benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Penta-1,4-dien-3-one Moiety: This step involves the use of cross-coupling reactions, such as the Heck reaction, to introduce the penta-1,4-dien-3-one structure.
Addition of Methylsulfanyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2H-1,3-Benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the penta-1,4-dien-3-one moiety to a more saturated form.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2H-1,3-Benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for use in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 5-(2H-1,3-Benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2H-1,3-Benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one: can be compared with other benzodioxole derivatives and compounds with similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
89812-54-4 |
|---|---|
Molekularformel |
C14H14O3S2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
5-(1,3-benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C14H14O3S2/c1-18-14(19-2)8-11(15)5-3-10-4-6-12-13(7-10)17-9-16-12/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
DKBMTUPDYWZPMP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=CC(=O)C=CC1=CC2=C(C=C1)OCO2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one](/img/structure/B14380274.png)
![2,6-Bis[(propan-2-yl)oxy]oxane](/img/structure/B14380277.png)
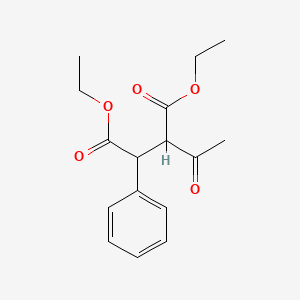
![1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B14380285.png)
![{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14380289.png)


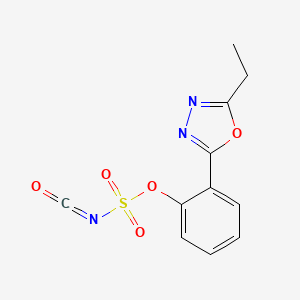
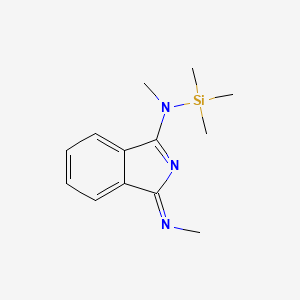
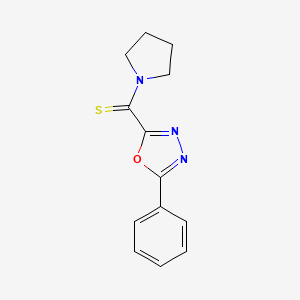

![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
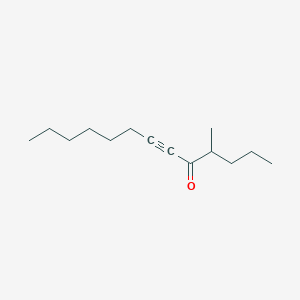
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
